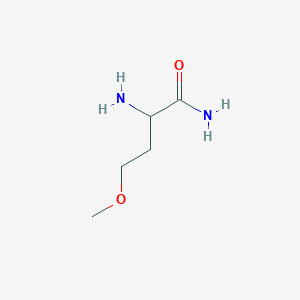

2-Amino-4-methoxybutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O2 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

2-amino-4-methoxybutanamide |

InChI |

InChI=1S/C5H12N2O2/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) |

InChI Key |

FZVBWAUFIBRUSG-UHFFFAOYSA-N |

Canonical SMILES |

COCCC(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Methoxybutanamide and Analogues

De Novo Synthesis Strategies for the 2-Amino-4-methoxybutanamide Core

A primary strategy for the synthesis of this compound involves the amidation of its parent carboxylic acid, 2-Amino-4-methoxybutanoic acid biosynth.comstenutz.eu. This approach requires the activation of the carboxyl group to facilitate nucleophilic attack by ammonia (B1221849) or an ammonia equivalent.

A common method for this transformation is the use of coupling agents frequently employed in peptide synthesis. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid. The activated intermediate, typically an O-acylisourea or an active ester, readily reacts with ammonia to form the desired amide luxembourg-bio.com.

Another viable de novo approach begins with the appropriate protection of the amino group of 2-Amino-4-methoxybutanoic acid, for instance with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. The protected amino acid can then be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the acid chloride with ammonia, followed by deprotection of the amino group, yields this compound.

A hypothetical reaction scheme starting from N-Boc-2-amino-4-methoxybutanoic acid is presented below:

Activation: The N-protected acid is reacted with a coupling agent (e.g., EDC/HOBt) in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Amidation: The activated acid is then treated with a source of ammonia, such as ammonium (B1175870) chloride in the presence of a non-nucleophilic base (e.g., triethylamine), to form N-Boc-2-amino-4-methoxybutanamide.

Deprotection: The Boc protecting group is removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. For the amidation of 2-Amino-4-methoxybutanoic acid, several parameters can be fine-tuned.

Coupling Agents and Additives: The choice of coupling agent can significantly impact the reaction efficiency and minimize side reactions. A comparative study of different coupling agents could be performed. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often more efficient for sterically hindered substrates compared to EDC.

Solvent and Temperature: The solvent choice affects the solubility of reactants and the reaction rate. Aprotic polar solvents like DMF and DCM are commonly used. The reaction temperature is also a critical factor; while room temperature is often sufficient, gentle heating might be required for less reactive substrates, but care must be taken to avoid racemization.

Base: In amidation reactions involving ammonium salts, the choice and stoichiometry of the base (e.g., triethylamine, diisopropylethylamine) are important to liberate the free amine without causing unwanted side reactions.

Microwave irradiation has emerged as a technique to accelerate amide bond formation, often leading to shorter reaction times and improved yields asianpubs.org. A solvent-free method for the conversion of carboxylic acids to amides under microwave irradiation has been reported, utilizing tosyl chloride and potassium carbonate asianpubs.org.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Coupling Agent | EDC/HOBt | HATU | DCC | HATU gives the highest yield. |

| Solvent | DCM | DMF | THF | DMF is optimal for reactant solubility. |

| Temperature | 0 °C to RT | RT | 50 °C | RT provides a good balance of rate and purity. |

| Base (equiv.) | DIEA (2.0) | TEA (2.0) | DIEA (3.0) | 2.0 equivalents of DIEA are sufficient. |

Development of Precursors and Intermediates for this compound Production

One potential route to 2-Amino-4-methoxybutanoic acid starts from a protected homoserine, where the hydroxyl group is methylated, followed by standard transformations to introduce the amino group at the alpha-position. Alternatively, a Strecker synthesis starting from 3-methoxypropanal (B1583901) could provide a direct route to the racemic amino acid, which could then be resolved.

Key intermediates in the synthesis of the final amide product include:

N-protected 2-Amino-4-methoxybutanoic acid: (e.g., N-Boc- or N-Cbz- protected). These are crucial for preventing self-coupling and other side reactions during the activation of the carboxyl group.

Activated 2-Amino-4-methoxybutanoic acid derivatives: This includes acid chlorides, active esters (e.g., N-hydroxysuccinimide esters), or in situ generated activated species from coupling agents.

3-Methoxypropanal: A potential precursor for a de novo synthesis of the amino acid backbone via the Strecker reaction.

| Precursor/Intermediate | Synthetic Utility | Potential Synthesis Route |

| 2-Amino-4-methoxybutanoic acid | Direct precursor to the final amide. | Methylation of protected homoserine; Strecker synthesis from 3-methoxypropanal. |

| N-Boc-2-amino-4-methoxybutanoic acid | Intermediate for controlled amidation. | Reaction of 2-amino-4-methoxybutanoic acid with di-tert-butyl dicarbonate. |

| 2-Amino-4-methoxybutanoyl chloride | Highly reactive intermediate for amidation. | Reaction of the N-protected amino acid with thionyl chloride. |

| 1-Bromo-2-methoxyethane | Alkylating agent for asymmetric synthesis. | Commercially available or synthesized from 2-methoxyethanol. |

Reactivity and Derivatization Chemistry of 2 Amino 4 Methoxybutanamide

Functional Group Transformations of the Amine Moiety in 2-Amino-4-methoxybutanamide

The primary amine group of this compound is a key site for chemical modification. Common reactions involving this group include acylation, alkylation, and participation in multicomponent reactions.

Acylation of the amine is a fundamental transformation, often employed to form amide bonds. msu.edu This reaction is typically carried out by treating the amine with an acylating agent, such as an acid chloride or an activated carboxylic acid, often in the presence of a base to neutralize the acid byproduct. msu.edu For instance, the amine can be acylated to introduce various substituents, thereby modifying the compound's properties. mdpi.comsioc-journal.cn

Alkylation of the amine introduces alkyl groups, which can be achieved using alkyl halides. However, this reaction can sometimes lead to multiple alkylations. Reductive amination offers a more controlled method for introducing a single alkyl group. This two-step process involves the initial formation of an imine with an aldehyde or ketone, followed by reduction to the corresponding amine. For example, reductive amination has been used to synthesize derivatives of similar amino amides. nih.gov

The amine group can also participate in multicomponent reactions, such as the Ugi reaction. This one-pot reaction combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form a complex α-acylamino carboxamide. mdpi.com This strategy allows for the rapid generation of diverse molecular scaffolds from simple starting materials.

A variety of reagents can be used for these transformations, each with its own advantages and specific applications. Below is a table summarizing some common reagents for amine functionalization.

| Reaction Type | Reagent Class | Specific Examples | Purpose |

| Acylation | Acid Chlorides | Acetyl chloride, Benzoyl chloride | Introduction of acyl groups |

| Activated Esters | NHS esters, Pentafluorophenyl esters | Amide bond formation | |

| Coupling Reagents | DCC, EDC, HBTU, HATU | Amide bond formation | |

| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | Introduction of alkyl groups |

| Reductive Amination | Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride | Controlled mono-alkylation | |

| Multicomponent | Isocyanides | tert-Butyl isocyanide, Cyclohexyl isocyanide | Ugi reaction for complex scaffolds |

Chemical Reactions Involving the Carboxamide Functionality

The carboxamide group of this compound is generally less reactive than the primary amine. However, it can undergo specific transformations under certain conditions.

Hydrolysis of the carboxamide to a carboxylic acid can be achieved under either acidic or basic conditions, although this often requires harsh reaction conditions. organic-synthesis.com This transformation converts the amide into a carboxylic acid, which can then participate in other reactions, such as esterification. msu.edu

Reduction of the carboxamide to an amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). organic-synthesis.com This reaction converts the amide into a primary amine, offering a route to diamino compounds.

Dehydration of the primary carboxamide to a nitrile is another possible transformation, typically achieved using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). organic-synthesis.com

The table below summarizes key reactions of the carboxamide group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH) | Carboxylic acid |

| Reduction | Lithium aluminum hydride (LiAlH4) | Amine |

| Dehydration | Phosphorus oxychloride (POCl3), Thionyl chloride (SOCl2) | Nitrile |

Preservation and Control of Stereochemical Integrity During Derivatization Reactions

When this compound is chiral, maintaining its stereochemical integrity during chemical reactions is crucial, especially in the synthesis of biologically active molecules. Racemization, the formation of an equal mixture of enantiomers, can occur at the chiral center alpha to the amine group, particularly during peptide coupling reactions.

The choice of coupling reagents and additives is critical to minimize racemization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides like DCC or DIC to suppress racemization by forming active esters that react more rapidly with the amine component. americanpeptidesociety.org Uronium-based coupling reagents like HBTU and HATU are also known for their efficiency and ability to reduce racemization. bachem.com

The reaction conditions, including the choice of solvent and base, also play a significant role. Non-polar solvents and sterically hindered, non-nucleophilic bases are generally preferred to minimize the formation of oxazolone (B7731731) intermediates, which are prone to racemization.

Strategic Incorporation of this compound into Peptidic Structures

The bifunctional nature of this compound makes it a valuable building block for incorporation into peptide chains, where it can act as a non-canonical amino acid analogue. This can be achieved through both solid-phase and solution-phase peptide synthesis methodologies.

Methodologies for Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound

Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of peptides on a solid support. beilstein-journals.org To incorporate this compound into a peptide sequence using SPPS, its amine group must be protected with a temporary protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. csic.es

The general cycle for SPPS involves:

Deprotection: Removal of the N-terminal protecting group of the resin-bound peptide.

Coupling: Activation of the carboxyl group of the incoming protected this compound and its subsequent coupling to the deprotected N-terminus of the growing peptide chain. peptide.com

Washing: Removal of excess reagents and byproducts.

To prevent side reactions, such as diketopiperazine formation, which can occur with certain amino acid sequences, pseudoproline dipeptides or Dmb-protected amino acids can be incorporated. sigmaaldrich.com

Solution-Phase Coupling Techniques for Peptide Chain Elongation with this compound Analogues

Solution-phase peptide synthesis offers an alternative to SPPS, particularly for large-scale synthesis or the preparation of complex peptide fragments. google.com In this approach, the peptide is synthesized in a homogenous solution.

Similar to SPPS, the amine group of this compound needs to be protected. The coupling of the protected amino acid to a peptide fragment is achieved using coupling reagents that activate the carboxyl group. americanpeptidesociety.org Carbodiimides like DCC and DIC, often in the presence of additives like HOBt, are commonly employed. americanpeptidesociety.orgbachem.com After each coupling step, the product is typically purified by extraction or crystallization. google.com

Fragment condensation is a key strategy in solution-phase synthesis, where pre-synthesized peptide fragments are coupled together. This approach can be more efficient for the synthesis of long peptides.

Advanced Analytical Techniques for Comprehensive Characterization of 2 Amino 4 Methoxybutanamide

High-Resolution Spectroscopic Characterization (e.g., Advanced Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)

High-resolution spectroscopy is indispensable for the unambiguous structural elucidation of 2-Amino-4-methoxybutanamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The proton on the alpha-carbon (α-H), adjacent to the amino and amide groups, would likely appear as a triplet. rsc.org The methylene (B1212753) protons (CH₂) in the side chain would exhibit complex splitting patterns due to their diastereotopic nature and coupling to neighboring protons. The methoxy (B1213986) (OCH₃) group would present as a sharp singlet, and the protons of the terminal methyl group (CH₃) would be a triplet. libretexts.org The amine (NH₂) and amide (CONH₂) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration. rsc.org

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbon (C=O) of the amide would be the most downfield signal. illinois.edu The alpha-carbon (α-C) would also be significantly deshielded. The carbons of the methoxypropyl side chain would have characteristic shifts, with the carbon attached to the oxygen being the most downfield among them. chemicalbook.comhmdb.ca

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Comparison to Analogs |

|---|---|---|---|

| Carbonyl (C=O) | - | ~174-176 | Similar to the amide carbonyl in (S)-2-aminobutanamide and other amino acid amides. rsc.orgillinois.edu |

| Alpha-Carbon (α-CH) | ~3.7 | ~52-54 | Analogous to the α-CH in (S)-2-aminobutanamide hydrochloride. rsc.org |

| Beta-Carbons (β-CH₂) | ~1.8-2.0 | ~30-32 | Similar to the methylene groups in methionine. chemicalbook.com |

| Gamma-Carbons (γ-CH₂) | ~3.4-3.6 | ~70-72 | Influenced by the adjacent oxygen of the methoxy group. |

| Methoxy (O-CH₃) | ~3.3 | ~58-60 | Characteristic shift for a methoxy group. |

| Amide (NH₂) | ~7.0-8.0 | - | Broad signals, position is solvent-dependent. rsc.org |

| Amino (NH₂) | ~8.0-8.5 (as salt) | - | Broad signals, influenced by protonation state. rsc.org |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Using techniques like electrospray ionization (ESI), the exact mass of the molecular ion can be determined with high accuracy. avantorsciences.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural confirmation by revealing how the molecule breaks apart. ucl.ac.uk

Expected fragmentation would involve the loss of the amide group (as NH₃) and cleavage along the alkyl chain. The primary amide functionality can lead to a characteristic fragment ion at m/z = 44.

Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 133.0972 |

| [M+Na]⁺ | 155.0791 |

| [M+K]⁺ | 171.0530 |

| [M-H]⁻ | 131.0826 |

Data is based on predictions for the hydrochloride salt and adjusted for the free base.

Chromatographic Methodologies for Separation, Purity Assessment, and Isolation

Chromatography is the cornerstone for separating this compound from reaction mixtures, assessing its purity, and for its isolation. Given its polar nature, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase (RP) HPLC: Standard C18 columns may provide limited retention for a polar compound like this compound in highly aqueous mobile phases. However, specialized reversed-phase columns, such as those with an embedded amide group (e.g., Ascentis Express RP-Amide), can offer alternative selectivity and improved peak shape for polar analytes. sigmaaldrich.comresearchgate.net Mobile phases would typically consist of a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. mdpi.comhplc.eu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds. nih.govthermofisher.com Using a polar stationary phase (e.g., amide, diol, or silica) with a mobile phase high in organic content (typically acetonitrile) and a small amount of aqueous buffer, strong retention of this compound can be achieved. nih.gov

Chiral HPLC: To separate the enantiomers of this compound, chiral stationary phases (CSPs) are necessary. Columns like CROWNPAK CR(+) have been used successfully for the chiral separation of underivatized amino acid amides. researchgate.net

Gas Chromatography (GC)

Direct analysis of this compound by GC is challenging due to its low volatility and polar functional groups. Therefore, derivatization is a mandatory step. thermofisher.com Common derivatization strategies for amino acids and their amides include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the amine and amide protons to create more volatile and thermally stable silyl (B83357) derivatives suitable for GC analysis. thermofisher.comsigmaaldrich.com

Acylation: Derivatization with reagents like heptafluorobutyl chloroformate, followed by amidation, can also produce derivatives with excellent chromatographic properties for GC-MS analysis. nih.gov

Summary of Potential Chromatographic Methods

| Technique | Stationary Phase | Typical Mobile Phase / Conditions | Derivatization | Application |

|---|---|---|---|---|

| RP-HPLC | RP-Amide C16, C18 | Acetonitrile/Water with Formic Acid or TFA | Not required | Purity, Isolation |

| HILIC | Amide, Diol, Silica | Acetonitrile/Aqueous Buffer (e.g., Ammonium (B1175870) Formate) | Not required | Purity, Separation from polar impurities |

| Chiral HPLC | CROWNPAK CR(+) | Aqueous Perchloric Acid | Not required | Enantiomeric purity |

| GC-MS | 5% Phenyl Polysiloxane | Temperature gradient | Silylation (MSTFA, MTBSTFA) or Acylation | Purity, Separation of volatile impurities |

Quantitative Analytical Techniques for Concentration and Reaction Monitoring

Accurate quantification of this compound is crucial for reaction monitoring, formulation development, and pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method for quantifying this compound would typically involve separation using either RP-HPLC or HILIC, as described above, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov

The MRM method involves selecting the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and specific, stable product ions are monitored in the third quadrupole. This process provides a high degree of specificity, minimizing interference from matrix components. For robust quantification, a stable isotope-labeled internal standard of this compound would be ideal.

Proposed LC-MS/MS (MRM) Parameters for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Rationale for Product Ions |

|---|---|---|---|---|

| This compound | 133.1 | 116.1 | 88.1 | Loss of NH₃ (ammonia); Further fragmentation of the side chain. |

| Stable Isotope Labeled Internal Standard (e.g., D₃-methoxy) | 136.1 | 119.1 | 91.1 | Corresponding fragments with the isotopic label. |

The method would require validation for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines. mdpi.com

Theoretical and Computational Investigations of 2 Amino 4 Methoxybutanamide

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational landscape of 2-Amino-4-methoxybutanamide. scirp.orguobaghdad.edu.iq These methods allow for the determination of key molecular properties that govern the compound's stability, reactivity, and interactions.

The electronic structure of a molecule is fundamental to its chemical behavior. rsc.org For this compound, DFT calculations can map the electrostatic potential (ESP), revealing the distribution of charge across the molecule. researchgate.net It is anticipated that the amino group (-NH2) and the oxygen atom of the methoxy (B1213986) group (-OCH3) would exhibit negative electrostatic potential, indicating their role as nucleophilic or hydrogen bond accepting sites. Conversely, the hydrogen atoms of the amino group and the carbonyl carbon are expected to show positive electrostatic potential, marking them as electrophilic or hydrogen bond donating sites.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical components of the electronic structure. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scirp.orgnih.gov For a flexible molecule like this compound, with several rotatable bonds, numerous conformations are possible. Quantum chemical calculations can be used to determine the relative energies of these conformers, identifying the most stable, low-energy structures. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | 1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 9.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a biological environment, such as in aqueous solution or in proximity to a protein. plos.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, governed by a force field that describes the potential energy of the system. mdpi.com

These simulations can reveal how the molecule flexes and changes its conformation in response to its surroundings. This is particularly important for understanding how it might interact with a binding site on a biological target. MD can show the stability of different conformations and the transitions between them. nih.gov

Furthermore, MD simulations are crucial for studying the interactions between this compound and potential biological partners, such as enzymes or receptors. plos.org By simulating the compound in a system containing a target protein, researchers can observe the formation and breaking of intermolecular interactions, like hydrogen bonds and van der Waals forces, which are essential for molecular recognition and binding affinity. plos.org The stability of these interactions over the simulation time can provide an indication of the strength of the binding. mdpi.com

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein

| Simulation Metric | Result | Interpretation |

| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the binding pocket. |

| Number of H-bonds | 3 (average) | Strong hydrogen bonding interactions contribute to binding. |

| Binding Free Energy | -8.2 kcal/mol | Favorable binding affinity towards the target protein. |

Note: This data is hypothetical and would be the output of a specific MD simulation study.

In Silico Prediction of Reactivity and Interaction Potentials with Biological Targets

In silico methods are increasingly used to predict the reactivity of a compound and to identify its potential biological targets, a process often referred to as target fishing or target prediction. acs.orgmdpi.comresearchgate.net These approaches leverage the calculated electronic and structural properties of the molecule, as well as information from large biological and chemical databases.

Predicting the interaction potential with biological targets involves computational screening of the compound against a library of known protein structures. nih.gov Molecular docking is a common technique used for this purpose, where the compound is computationally "placed" into the binding site of a protein in various orientations and conformations to find the best fit. mdpi.com The scoring functions used in docking estimate the binding affinity, and a high score suggests that the protein is a potential target for the compound.

Following docking, more rigorous methods like MD simulations combined with free energy calculations can provide a more accurate estimation of the binding affinity. biorxiv.org These predictions can help to prioritize which biological targets should be investigated experimentally, thereby accelerating the drug discovery process. mdpi.com For this compound, such studies could suggest potential targets among classes of enzymes like kinases or proteases, or receptors involved in cell signaling pathways. mdpi.com

Future Directions and Emerging Research Areas for 2 Amino 4 Methoxybutanamide

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on 2-Amino-4-methoxybutanamide should prioritize the exploration of novel and sustainable synthetic routes that adhere to the principles of green chemistry.

Current synthetic approaches, while foundational, often rely on traditional methods that may involve hazardous reagents or generate significant waste. A forward-looking approach would investigate biocatalytic and chemo-catalytic strategies. For instance, the use of enzymes, such as transaminases or lipases, could offer highly selective and environmentally benign pathways to chiral forms of the molecule. nih.govnottingham.ac.ukgoogle.com The enzymatic synthesis of other chiral amines and amino acids has been successfully demonstrated, providing a strong precedent for this line of inquiry. nih.govgoogle.com

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Identification and engineering of suitable enzymes (e.g., transaminases). nih.govnottingham.ac.ukgoogle.com |

| Chemo-enzymatic Synthesis | Integration of robust chemical steps with selective enzymatic transformations, potential use of biomass-derived starting materials. | Designing multi-step reaction cascades from renewable feedstocks. sci-hub.se |

| Homogeneous/Heterogeneous Catalysis | High efficiency, potential for catalyst recycling, atom economy. | Development of novel catalysts for C-N bond formation. rsc.org |

| One-Pot Synthesis | Reduced solvent usage, time, and energy consumption; improved overall yield. | Designing sequential reaction sequences without isolation of intermediates. sioc-journal.cn |

Design and Development of Advanced Derivatization Strategies for Targeted Research Applications

To fully elucidate the potential of this compound, the design and synthesis of a diverse library of its derivatives are essential. Advanced derivatization strategies will enable the systematic exploration of structure-activity relationships (SAR) and the development of probes for targeted research applications.

Future efforts should focus on modifying the core structure of this compound at its key functional groups: the primary amine, the amide, and the methoxy (B1213986) group. For example, derivatization of the amino group could involve acylation, alkylation, or incorporation into heterocyclic systems to modulate the compound's polarity, basicity, and ability to interact with biological targets. mdpi.comnih.govasianpubs.org The synthesis of a derivative, (R)-N-Benzyl this compound, has already pointed to the potential of this approach in neurological research. core.ac.uk

Furthermore, advanced derivatization techniques can be employed to create tools for chemical biology. This includes the development of fluorescently labeled or biotinylated derivatives to visualize the compound's localization within cells or to identify its binding partners. Techniques such as derivatization with diethyl ethoxymethylenemalonate (DEEMM) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted for high-throughput screening and metabolomics studies. nih.gov The creation of focused libraries of derivatives will be crucial for identifying compounds with optimized potency and selectivity for specific biological targets. nih.gov

Table 2: Illustrative Derivatization Strategies for this compound

| Functional Group Target | Derivatization Strategy | Potential Application |

| Primary Amine | Acylation, N-alkylation, formation of sulfonamides or heterocycles. | Modulation of biological activity (e.g., receptor binding, enzyme inhibition). mdpi.comnih.gov |

| Amide | N-substitution with various alkyl or aryl groups. | Altering pharmacokinetic properties and target interactions. core.ac.uk |

| Methoxy Group | Demethylation to the corresponding alcohol, followed by etherification with different substituents. | Probing the role of this group in target binding and metabolism. |

| Whole Molecule | Introduction of reporter tags (e.g., fluorophores, biotin). | Cellular imaging, target identification, and pull-down assays. nih.gov |

Deeper Mechanistic Insights into Biological Roles and Interactions in Defined Systems

A critical area for future research is to gain a deeper understanding of the biological roles and molecular mechanisms of action of this compound and its derivatives. Preliminary studies on related compounds suggest that this molecule may have significant activity in the central nervous system.

The structural similarity of its derivatives to the functionalized amino acid (R)-lacosamide, an antiepileptic drug that enhances the slow inactivation of voltage-gated sodium channels (VGSCs), provides a compelling starting point for mechanistic investigations. core.ac.uk Future research should therefore focus on evaluating the interaction of this compound and its analogs with various ion channels, particularly VGSCs, to determine if they share a similar mechanism of action. core.ac.uk

To achieve this, a combination of in vitro and in silico approaches will be invaluable. Electrophysiological studies, such as patch-clamp recordings on cultured neurons or cells expressing specific ion channel subtypes, can directly assess the compound's effect on channel function. Concurrently, computational methods like molecular docking and molecular dynamics simulations can predict binding modes and rationalize structure-activity relationships at the atomic level. nih.gov These computational studies can help in prioritizing the synthesis of new derivatives with potentially enhanced activity.

Beyond ion channels, broader screening against a panel of neurological targets, including receptors and enzymes, could uncover novel mechanisms of action. ontosight.ai Understanding how structural modifications impact target engagement and cellular responses will be key to unlocking the full therapeutic potential of this chemical scaffold.

Table 3: Proposed Research to Elucidate Biological Mechanisms

| Research Approach | Specific Technique | Objective |

| In Vitro Pharmacology | Patch-clamp electrophysiology, radioligand binding assays, enzyme inhibition assays. | To identify and characterize the molecular targets of this compound and its derivatives. core.ac.uk |

| Cell-Based Assays | Assays for neuronal excitability, neurotransmitter release, and cell viability. | To determine the functional consequences of target engagement in a cellular context. |

| Computational Chemistry | Molecular docking, molecular dynamics (MD) simulations, quantitative structure-activity relationship (QSAR) studies. | To predict binding modes, understand interaction dynamics, and guide the design of new, more potent analogs. nih.gov |

| Target Identification | Affinity chromatography, photo-affinity labeling, chemical proteomics. | To identify the specific protein binding partners of active derivatives in an unbiased manner. |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-methoxybutanamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling 4-methoxybutanoic acid with an amine source. Activation of the carboxylic acid using carbodiimide reagents (e.g., EDCl or HATU) in anhydrous solvents (e.g., DMF or DCM) is recommended. For example, a similar compound, 4-methoxy-N-(2-phenylethyl)benzenecarbothioamide, was synthesized via reflux with acid catalysts . Optimization of molar ratios (e.g., 1:1.2 acid-to-amine) and reaction time (6–12 hours under nitrogen) can improve yields. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity >95% .

Q. Table 1: Comparison of Synthetic Methods

| Reagents | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| EDCl, HOBt | None | DMF | 78 | 97 | |

| HATU, DIPEA | None | DCM | 85 | 98 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR will show signals for the methoxy group (~δ 3.3 ppm), amide NH (~δ 6.5–7.0 ppm, broad), and α-protons to the amino group (~δ 3.0–3.5 ppm). C NMR confirms the carbonyl (C=O) at ~δ 170 ppm .

- IR : Stretching vibrations for N-H (3300–3500 cm), C=O (1650–1680 cm), and C-O (1250 cm) .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H] peaks matching the molecular formula (CHNO, MW 132.16).

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Moisture-sensitive amide groups degrade hydrolytically; thus, desiccants like silica gel are essential. Stability studies on similar compounds (e.g., methyl 4-aminobutanoate) show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the compound’s geometry and electrostatic potential surfaces. Molecular docking (AutoDock Vina) into enzyme active sites (e.g., GABA transaminase) predicts binding affinities. For example, methyl 4-aminobutanoate’s blood-brain barrier penetration was modeled using logP and polar surface area .

Q. Table 2: Key Computational Parameters

| Parameter | Value | Relevance |

|---|---|---|

| LogP | ~0.5 | Lipophilicity for membrane crossing |

| Polar Surface Area | 80 Ų | Solubility and bioavailability |

| H-bond Donors/Acceptors | 2 / 3 | Enzyme interaction potential |

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs of this compound?

- Methodological Answer : Discrepancies often arise from purity variations (e.g., 95% vs. >99%), assay conditions (e.g., pH, temperature), or cell line specificity. For example, 3-[(Methoxycarbonyl)amino]butanoic acid showed anti-inflammatory activity in RAW264.7 cells but not in HEK293, highlighting cell-type dependence . Validate results using orthogonal assays (e.g., ELISA and Western blot) and standardize protocols (e.g., ISO 10993-5 for cytotoxicity).

Q. How can structure-activity relationship (SAR) studies enhance the design of this compound derivatives?

- Methodological Answer : Systematically modify functional groups:

- Replace methoxy with ethoxy to assess steric effects.

- Substitute the amide with sulfonamide for metabolic stability.

Use QSAR models (e.g., CoMFA) to correlate structural features (e.g., Hammett σ constants) with activity. For instance, 2-Bromo-N-(4-chlorophenyl)butanamide derivatives showed enhanced anticancer activity with electron-withdrawing substituents .

Methodological Considerations for In Vivo Studies

Q. What pharmacokinetic parameters should be monitored for this compound in rodent models?

- Methodological Answer :

- Bioavailability : Measure plasma concentration via LC-MS/MS after oral/intravenous administration.

- Half-life : Calculate using non-compartmental analysis (WinNonlin).

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via HR-MS. For example, methyl 4-aminobutanoate metabolizes to GABA in vivo .

Safety and Handling Protocols

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) in a fume hood.

- Avoid inhalation/contact; wash thoroughly after handling.

- Store separately from strong oxidizers (e.g., HNO). SDS data for (R)-2-Amino-4-(ethylthio)butanoic acid recommends emergency washing with water for 15 minutes upon exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.